molecular formula C22H14ClN3O2S B2837722 4-benzoyl-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392241-58-6

4-benzoyl-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2837722
CAS No.: 392241-58-6
M. Wt: 419.88
InChI Key: ULUHPDJYBKZSDK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamides, which “4-benzoyl-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide” is a type of, can be performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is reported to be green, rapid, mild, and highly efficient .

Scientific Research Applications

Synthesis and Characterization

Convenient Synthesis Methods

Research has demonstrated convenient methods for preparing thiadiazole derivatives, which could be related to the synthesis of 4-benzoyl-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide. For instance, thiadiazoles have been prepared through oxidative dimerization of thioamides using electrophilic reagents, offering a straightforward synthesis route for such compounds (Takikawa et al., 1985).

Advanced Synthetic Techniques

The development of novel synthetic methodologies has been explored for thiadiazole derivatives, indicating the potential for creating complex structures with significant biological and chemical properties. This includes the use of microwave-assisted synthesis for benzamide derivatives containing thiadiazole, which could streamline the production of compounds like this compound, enhancing their availability for research and application (Tiwari et al., 2017).

Applications in Biology and Chemistry

Biological Activity Studies

Thiadiazole derivatives have been investigated for their biological activities, including antimicrobial and anticancer properties. This suggests that this compound could possess bioactive properties worthy of exploration. For instance, some thiadiazole derivatives have shown promising anticancer activities against various cancer cell lines, indicating the potential for this class of compounds in therapeutic applications (Ravinaik et al., 2021).

Chemical Properties and Applications

The study of thiadiazole compounds has also extended to their chemical properties, such as the effect of solvent polarizability on their keto/enol equilibrium, which is crucial for understanding their behavior in different environments. This research can provide insights into the reactivity and stability of this compound, influencing its applications in chemistry and material science (Matwijczuk et al., 2017).

Properties

IUPAC Name

4-benzoyl-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClN3O2S/c23-18-9-5-4-8-17(18)21-25-26-22(29-21)24-20(28)16-12-10-15(11-13-16)19(27)14-6-2-1-3-7-14/h1-13H,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUHPDJYBKZSDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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